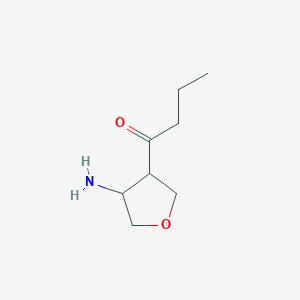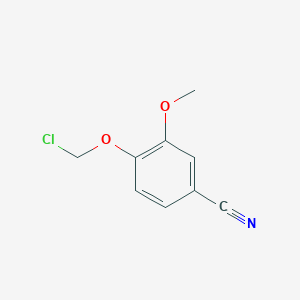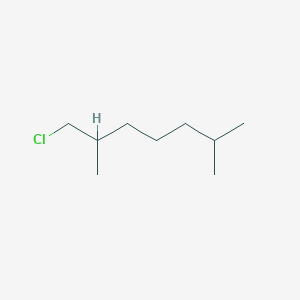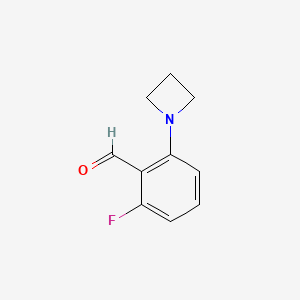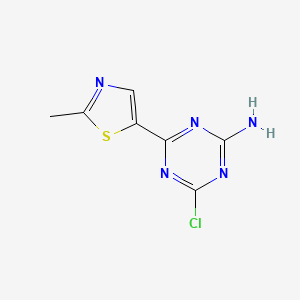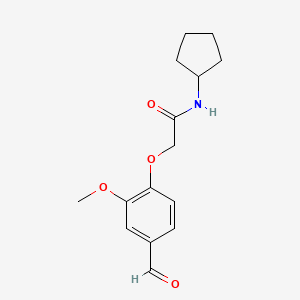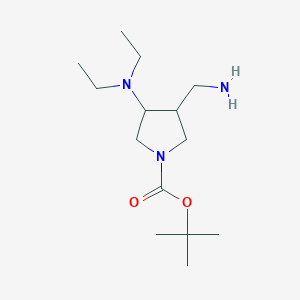![molecular formula C9H12BrNS B13169746 4-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13169746.png)
4-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole is an organic compound with the molecular formula C9H12BrNS. This compound features a cyclopropyl group, a bromomethyl group, and a thiazole ring, making it a versatile molecule in organic synthesis and various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole typically involves the bromination of cyclopropyl methyl ketones or aldehydes. One common method includes the use of ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of triethylamine (Et3N). This reaction yields bromomethyl cyclopropane derivatives in excellent yields within a short reaction time .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 4-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to yield thiazolidines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Azides, nitriles, and thioethers.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiazolidines.
Aplicaciones Científicas De Investigación
4-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an antibacterial and antiviral agent due to the presence of the cyclopropyl group.
Medicine: Explored for its enzyme inhibition activities, which could lead to the development of new therapeutic agents.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole involves the formation of reactive intermediates, such as bromomethyl cyclopropane anions. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, leading to biological effects such as enzyme inhibition and antimicrobial activity.
Comparación Con Compuestos Similares
Cyclopropyl Methyl Bromide: Shares the cyclopropyl and bromomethyl groups but lacks the thiazole ring.
2-Methyl-1,3-thiazole: Contains the thiazole ring but lacks the cyclopropyl and bromomethyl groups.
Uniqueness: 4-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole is unique due to the combination of the cyclopropyl group, bromomethyl group, and thiazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C9H12BrNS |
|---|---|
Peso molecular |
246.17 g/mol |
Nombre IUPAC |
4-[[1-(bromomethyl)cyclopropyl]methyl]-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C9H12BrNS/c1-7-11-8(5-12-7)4-9(6-10)2-3-9/h5H,2-4,6H2,1H3 |
Clave InChI |
VAOOPVPGPNANPX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CS1)CC2(CC2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



